7-Chloro-2-tetralone
CAS No.: 17556-19-3
Cat. No.: VC21029189
Molecular Formula: C10H9ClO
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17556-19-3 |
|---|---|
| Molecular Formula | C10H9ClO |
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | 7-chloro-3,4-dihydro-1H-naphthalen-2-one |
| Standard InChI | InChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 |
| Standard InChI Key | CSIHHNSBJNDXNO-UHFFFAOYSA-N |
| SMILES | C1CC2=C(CC1=O)C=C(C=C2)Cl |
| Canonical SMILES | C1CC2=C(CC1=O)C=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
7-Chloro-2-tetralone (CAS No. 17556-19-3) is a chlorinated derivative of tetralone with the molecular formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol . The compound is characterized by its bicyclic structure consisting of a fused benzene ring and a cyclohexanone, with a ketone functional group at the 2-position and a chlorine atom at the 7-position .
Physical Properties
The compound typically appears as a white to off-white solid with the following physical characteristics:
Chemical Identifiers
For accurate identification and reference, the compound is associated with several standard chemical identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 17556-19-3 |
| InChI | InChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 |
| InChI Key | CSIHHNSBJNDXNO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(CC1=O)C=C(C=C2)Cl |
| DSSTox Substance ID | DTXSID10398940 |
These identifiers facilitate precise database searches and help researchers access comprehensive information about the compound .
Synthesis Methods
Several synthetic routes have been developed to produce 7-Chloro-2-tetralone, with each method offering specific advantages in terms of yield, purity, and scalability.
Friedel-Crafts Acylation
One of the common methods for synthesizing 7-Chloro-2-tetralone involves the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by cyclization and chlorination. This reaction typically employs aluminum chloride as a catalyst under reflux conditions.
Continuous-Flow Synthesis
A more efficient approach involves continuous-flow synthesis, which has demonstrated higher yields and purity compared to traditional batch processes. This method utilizes anisole, succinic anhydride, and aluminum chloride in an organic solvent, followed by reduction and treatment with methanesulfonic acid to yield the desired product.
Alternative Synthesis Routes
While the search results don't provide specific alternative routes for 7-Chloro-2-tetralone, analogous compounds like 7-Methoxy-2-tetralone can be synthesized using acetone and aqueous hydrochloric acid reactions with appropriate precursors, suggesting similar approaches might be adaptable for 7-Chloro-2-tetralone with suitable modifications .
Chemical Reactions
7-Chloro-2-tetralone participates in various chemical reactions that make it valuable in organic synthesis.
Types of Reactions
The compound undergoes several significant reaction types:
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Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
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Reduction Reactions: Reduction can convert the ketone into alcohols or other reduced forms.
-
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Various reagents are employed in reactions involving 7-Chloro-2-tetralone:
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Varies by specific reaction |
| Reduction | Lithium aluminum hydride, sodium borohydride | Typically anhydrous conditions |
| Substitution | Amines, thiols | Basic conditions |
These reactions form the basis for the compound's utility in organic synthesis and pharmaceutical applications.
Applications in Research and Industry
7-Chloro-2-tetralone serves diverse functions across multiple scientific disciplines.
Pharmaceutical Synthesis
The compound holds significant importance in pharmaceutical research as an intermediate in the synthesis of anti-depressant molecules. Its structural features make it a valuable precursor for developing compounds with specific biological activities.
Organic Chemistry Research
In organic synthesis, 7-Chloro-2-tetralone functions as a building block for creating complex organic molecules. The presence of the chlorine atom at the 7-position offers a strategic point for further functionalization .
Biological Studies
Researchers utilize 7-Chloro-2-tetralone and related derivatives to study their biological effects on various cellular processes, which can lead to the discovery of new therapeutic targets .
Biological Activities
7-Chloro-2-tetralone and its derivatives exhibit various biological activities that have been documented in scientific research.
Role in Antidepressant Development
The compound serves as an intermediate in the synthesis of anti-depressant molecules, suggesting its structural importance in developing compounds with neurological activity.
Enzyme Inhibition
While specific data for 7-Chloro-2-tetralone is limited, related tetralone derivatives have shown inhibitory effects on enzymes such as cytochrome P450, particularly CYP24A1, which is involved in vitamin D metabolism and can influence cancer cell proliferation.
Anti-inflammatory Properties
Tetralone derivatives, including those structurally similar to 7-Chloro-2-tetralone, have demonstrated significant biological activity as MIF (Macrophage Migration Inhibitory Factor) tautomerase inhibitors, which can attenuate inflammatory responses .
Inhibition of Reactive Oxygen Species
Related tetralone derivatives have shown potent inhibitory activity against lipopolysaccharide (LPS)-stimulated reactive oxygen species production in macrophages, suggesting potential anti-inflammatory applications .
Comparison with Similar Compounds
Understanding how 7-Chloro-2-tetralone compares to related compounds provides insight into structure-activity relationships and potential applications.
Structural Analogs
Several structurally related compounds offer points of comparison:
| Compound | Structural Difference | Notes |
|---|---|---|
| 5-Chloro-2-tetralone | Chlorine at 5-position instead of 7 | Different reactivity pattern |
| 7-Methoxy-2-tetralone | Methoxy group at 7-position instead of chlorine | Different electronic properties |
| 7-Chloro-1-tetralone | Ketone at 1-position instead of 2-position | Different reactivity and applications |
These structural variations significantly influence chemical reactivity and biological activity profiles .
Tetralone Derivatives as MIF Inhibitors
A comparative study of various tetralone derivatives as MIF tautomerase inhibitors revealed structure-activity relationships with IC₅₀ values ranging from 4.31 μM to over 2000 μM, depending on the specific structural features :
| Compound | X | Ar | Inhibition of ketonase (IC₅₀, μM) | Inhibition of enolase (IC₅₀, μM) |
|---|---|---|---|---|
| Compound 4 | CH₂ | 4′-CH₃-phenyl | 16.5 ± 3.4 | 2290 ± 343 |
| Compound 24 | CH₂ | 2′-Pyridyl | 5.63 ± 0.94 | 28.6 ± 7.4 |
| Compound 32 | O | 2′-OCH₃-phenyl | 4.31 ± 1.34 | 1260 ± 159 |
This data highlights how small structural modifications can dramatically impact biological activity .
Recent Research Developments
Research involving 7-Chloro-2-tetralone and structurally related compounds continues to expand our understanding of their potential applications.
Synthesis Innovations
Recent advancements have focused on developing more efficient synthesis methods, including continuous-flow systems that offer advantages in terms of yield, purity, and reduced reaction time compared to traditional batch processes.
Medicinal Chemistry Applications
Studies have explored the use of tetralone derivatives, including chlorinated variants, in developing compounds with specific biological activities such as anti-inflammatory, antidepressant, and anticancer properties .
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